molecular formula C7H6ClIZn B3416338 2-Chloro-6-methylphenylzinc iodide CAS No. 737797-38-5

2-Chloro-6-methylphenylzinc iodide

Cat. No.: B3416338
CAS No.: 737797-38-5
M. Wt: 317.9 g/mol
InChI Key: ZFMVTOHLCVLPFM-UHFFFAOYSA-M
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Description

2-Chloro-6-methylphenylzinc iodide is an organozinc compound with the molecular formula C7H6ClIZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Scientific Research Applications

2-Chloro-6-methylphenylzinc iodide has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-6-methylphenylzinc iodide provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenylzinc iodide can be synthesized through the reaction of 2-chloro-6-methylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in polar aprotic solvents like THF.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, and the reactions are typically conducted under an inert atmosphere at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates used. For example, in Negishi coupling, the product is a biaryl or alkyl-aryl compound, depending on the nature of the organic halide used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These bonds are highly reactive and can undergo further transformations to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylzinc iodide
  • 2-Methylphenylzinc iodide
  • 6-Methylphenylzinc iodide

Uniqueness

2-Chloro-6-methylphenylzinc iodide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents influences its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized .

Properties

IUPAC Name

1-chloro-3-methylbenzene-2-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMVTOHLCVLPFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=CC=C1)Cl.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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